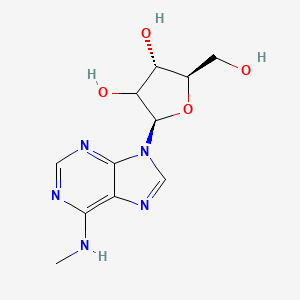

N6-Methyl-xylo-adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8?,11-/m1/s1 |

InChI Key |

VQAYFKKCNSOZKM-YGHVBYMHSA-N |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Structure of N6-Methyl-xylo-adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-xylo-adenosine is a modified nucleoside, an analog of adenosine, characterized by the presence of a methyl group at the N6 position of the adenine base and a xylose sugar moiety in place of the more common ribose. While the biological significance of N6-methyladenosine (m6A) in RNA and DNA is a subject of extensive research, specific data on this compound is limited in publicly available scientific literature. This guide provides a detailed overview of its basic structure and, where specific data is unavailable, draws comparisons with the closely related and well-characterized N6-methyladenosine.

Core Structure and Chemical Identity

The fundamental structure of this compound consists of two primary components: the N6-methylated adenine base and a D-xylofuranose sugar. These are linked via a β-N9-glycosidic bond.

The IUPAC name for this compound is (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol[]. Its chemical formula is C11H15N5O4, with a molecular weight of 281.27 g/mol [][2].

Structural Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the N6-methyladenine and the xylose sugar ring.

References

A Technical Guide to N6-Methyl-xylo-adenosine: Discovery, Synthesis, and Biological Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N6-Methyl-xylo-adenosine, a notable adenosine analog. It details the initial discovery and synthesis of this compound, presents its known biochemical and physical properties, and outlines the experimental protocols derived from foundational research. This guide is intended to serve as a core resource for professionals engaged in nucleoside chemistry and the development of novel therapeutic agents.

Introduction

This compound is a synthetic nucleoside analog characterized by a xylose sugar moiety in place of the ribose found in natural adenosine, and a methyl group at the N6 position of the adenine base. Adenosine analogs are a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities, including roles as smooth muscle vasodilators and anticancer agents[1]. The structural modifications in this compound distinguish it from the more extensively studied N6-methyladenosine (m6A), which contains a ribose sugar and is a critical regulator of mRNA function. The unique stereochemistry of the xylose sugar in this compound can significantly influence its biological activity and metabolic stability.

Discovery and Initial Characterization

The first documented synthesis and isolation of this compound, referred to as 9-beta-D-xylofuranosyl-N6-methyladenine in the original literature, was reported in 1977 by Darzynkiewicz, Ekiel, Dudycz, Rudzińska, and Shugar[2]. This seminal work emerged from an investigation into the methylation of 9-beta-D-xylofuranosyladenine in a strongly alkaline medium. The primary products of this reaction were O'-methyl derivatives of xylofuranosyladenine; however, this compound was successfully isolated as a minor product, demonstrating the feasibility of N6-methylation under these conditions[2].

Initial characterization of the synthesized compounds relied on ¹H NMR spectroscopy for structural identification and an assessment of their susceptibility to calf intestinal adenosine deaminase[2]. This early biological assay provided the first insights into the structure-activity relationships of methylated xyloadenosine derivatives.

Physicochemical and Biochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and the foundational literature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N₅O₄ | [3][] |

| Molecular Weight | 281.27 g/mol | [3][] |

| CAS Number | 65494-95-3 | [1] |

| Appearance | Solid | [3] |

| Biological Activity | Substrate for adenosine deaminase (activity relative to adenosine not specified) | [2] |

| Biological Activity | 5'-O-methylation of the xylose moiety leads to a total loss of substrate properties for adenosine deaminase | [2] |

Synthesis of this compound

The synthesis of this compound, as pioneered by Darzynkiewicz and colleagues, involves the methylation of a xyloadenosine precursor. The following section details the experimental protocol as inferred from the abstract of their 1977 publication.

Experimental Protocol: Methylation of 9-beta-D-xylofuranosyladenine

This protocol describes the generation of a mixture of methylated products, from which this compound is subsequently isolated.

Materials:

-

9-beta-D-xylofuranosyladenine

-

Dimethyl sulphate

-

Strongly alkaline aqueous medium (e.g., NaOH solution)

-

Strongly basic ion exchange column (for purification)

-

Elution buffers

Procedure:

-

Reaction Setup: Dissolve 9-beta-D-xylofuranosyladenine in a strongly alkaline aqueous medium.

-

Methylation: Add dimethyl sulphate to the reaction mixture. The reaction proceeds, leading to the etherification of sugar hydroxyls and, to a lesser extent, methylation of the exocyclic amino group of the adenine base[2].

-

Reaction Quenching: Neutralize the reaction mixture.

-

Purification:

-

Load the crude reaction mixture onto a strongly basic ion exchange column.

-

Elute the column with an appropriate buffer gradient to fractionate the various methylated derivatives.

-

Collect the fractions corresponding to 9-beta-D-xylofuranosyl-N6-methyladenine.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using ¹H NMR spectroscopy and other relevant analytical techniques.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound remains largely unexplored. The initial 1977 study demonstrated that it is recognized by calf intestinal adenosine deaminase, an enzyme crucial for purine metabolism[2]. However, the efficiency of this interaction compared to the natural substrate, adenosine, was not quantified. A key finding from this early work was that methylation at the 5'-hydroxyl position of the xylose sugar completely abrogates its activity as a substrate for adenosine deaminase, highlighting the importance of this position for enzyme recognition[2].

It is critical to distinguish this compound from N6-methyladenosine (m6A). The latter, containing a ribose sugar, is a well-established epitranscriptomic modification in eukaryotes, with a complex and extensively studied role in regulating mRNA stability, splicing, and translation through a network of "writer," "reader," and "eraser" proteins.

To date, there is no published research identifying specific signaling pathways that are modulated by this compound. The scientific literature predominantly focuses on the ribose-containing m6A when discussing N6-methyladenosine signaling. The unique structural properties of this compound suggest that it may interact with different cellular targets or exhibit distinct pharmacological effects, but these have yet to be elucidated.

The diagram below illustrates the known, limited biological characterization of this compound.

Future Research and Drug Development Perspectives

The foundational work on this compound has laid the groundwork for further investigation into its therapeutic potential. Key areas for future research include:

-

Quantitative Biological Assays: Determining the kinetic parameters of this compound with adenosine deaminase and other related enzymes.

-

Screening for Therapeutic Activity: Evaluating its efficacy in anticancer, antiviral, and other disease models.

-

Mechanism of Action Studies: Identifying the cellular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new derivatives to optimize biological activity and pharmacokinetic properties.

The distinct structural features of this compound make it a compelling candidate for further exploration in drug discovery and development programs.

References

An In-depth Technical Guide to the Chemical Differences Between N6-Methyl-xylo-adenosine and N6-methyladenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various biological processes, including RNA splicing, nuclear export, stability, and translation. Its intricate regulatory network, involving "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins, has become a focal point of research in cellular biology and drug development.

This guide delves into the core chemical distinctions between the well-studied N6-methyladenosine and its lesser-known diastereomer, N6-Methyl-xylo-adenosine. Understanding these differences is paramount for researchers designing novel therapeutic agents that target or mimic the effects of these nucleoside analogs. While both molecules share the same molecular formula and mass, their divergent stereochemistry imparts unique structural and, potentially, functional properties.

Core Chemical Differences: A Stereochemical Perspective

The fundamental chemical difference between N6-methyladenosine and this compound lies in the stereochemistry of their respective sugar moieties. N6-methyladenosine incorporates a D-ribose sugar, whereas this compound contains a D-xylose sugar. This distinction arises from the orientation of the hydroxyl groups at the 2' and 3' positions of the furanose ring.

In D-ribose , the 2'- and 3'-hydroxyl groups are oriented on the same side (cis) of the sugar ring relative to the C1'-C4' plane. In contrast, in D-xylose , the 2'- and 3'-hydroxyl groups are on opposite sides (trans) of the ring. This seemingly subtle stereochemical variance has profound implications for the three-dimensional conformation of the nucleoside, influencing its interactions with enzymes and other biological macromolecules.

Data Presentation: Physicochemical Properties

A direct experimental comparison of the physicochemical properties of this compound and N6-methyladenosine is limited in publicly available literature. However, we can compile a table of their known and predicted properties for a structured comparison.

| Property | N6-methyladenosine | This compound |

| Molecular Formula | C₁₁H₁₅N₅O₄ | C₁₁H₁₅N₅O₄ |

| Molecular Weight | 281.27 g/mol [1] | 281.27 g/mol [][3] |

| CAS Number | 1867-73-8 | 65494-95-3 |

| Appearance | Solid[1] | Solid[3] |

| Boiling Point | Not available | 649.1±65.0 °C (Predicted)[] |

| Density | Not available | 1.85±0.1 g/cm³ (Predicted)[] |

| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol[] |

Experimental Protocols

Synthesis of N6-methyladenosine Analogs

The synthesis of N6-substituted adenosine analogs generally involves the modification of a protected adenosine precursor. A common strategy is the regioselective alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine with an appropriate alkyl halide in the presence of a base, followed by deprotection.

General Protocol for N-methylation of Adenosine Analogs:

-

Protection of Adenosine: Adenosine is first protected to prevent reactions at the hydroxyl groups of the ribose sugar. This is typically achieved by acetylation using acetic anhydride in the presence of a catalyst.

-

N6-Methylation: The protected adenosine is then reacted with a methylating agent, such as methyl iodide, in a suitable solvent and in the presence of a base to facilitate the N-methylation of the adenine ring.

-

Deprotection: The protecting groups are removed to yield the final N6-methyladenosine analog. This is often accomplished by treatment with a base, such as ammonia in methanol.

Detection of N6-methyladenosine (m6A) in RNA

Several techniques are employed to detect and quantify m6A within RNA molecules. These methods are crucial for understanding the biological roles of this modification.

4.2.1. Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)

MeRIP-Seq is a widely used antibody-based method for transcriptome-wide mapping of m6A.

Protocol Overview:

-

RNA Fragmentation: Total RNA is chemically fragmented into smaller pieces.

-

Immunoprecipitation: The fragmented RNA is incubated with an m6A-specific antibody to enrich for RNA fragments containing the m6A modification.

-

Library Preparation and Sequencing: The immunoprecipitated RNA fragments are then used to construct a sequencing library, which is subsequently sequenced using high-throughput sequencing technologies.

-

Data Analysis: The sequencing reads are mapped to the reference genome or transcriptome to identify m6A peaks, revealing the locations of m6A modifications.

4.2.2. Site-specific Cleavage and Radioactive-Labeling followed by Ligation-assisted Extraction and Thin-layer Chromatography (SCARLET)

SCARLET is a highly sensitive and quantitative method for detecting m6A at single-nucleotide resolution.

Protocol Overview:

-

Site-specific Cleavage: A specific DNA oligonucleotide is hybridized to the target RNA, and an RNase H enzyme is used to cleave the RNA at the desired location.

-

Radioactive Labeling: The 3' end of the cleaved RNA fragment is radioactively labeled.

-

Ligation and Nuclease Digestion: The labeled RNA is ligated to a splint oligonucleotide and then digested by nucleases to release individual ribonucleotides.

-

Thin-layer Chromatography (TLC): The radiolabeled ribonucleotides are separated by TLC, allowing for the quantification of both adenosine and N6-methyladenosine.

Signaling Pathways and Biological Activity

The N6-methyladenosine (m6A) Signaling Pathway

The biological effects of m6A are mediated by a complex interplay of "writer," "eraser," and "reader" proteins.

-

Writers: The m6A methyltransferase complex, primarily composed of METTL3 and METTL14, is responsible for installing the methyl group onto adenosine residues within a specific consensus sequence on mRNA.

-

Erasers: The m6A modification is reversible and can be removed by demethylases, such as FTO and ALKBH5, which are often referred to as "erasers."

-

Readers: "Reader" proteins, such as the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2), recognize and bind to m6A-modified RNA, thereby dictating its downstream fate, including its stability, translation, and splicing.[4]

Biological Activity of this compound

The biological activity of this compound is not as well-characterized as that of N6-methyladenosine. However, existing information suggests it functions as an adenosine analog.[5] Adenosine analogs are known to act as vasodilators on smooth muscle and have shown potential in inhibiting cancer progression.[5] It is plausible that this compound may exert its effects through interaction with adenosine receptors or other components of adenosine signaling pathways. Further research is required to determine if it can be recognized and processed by the "writer," "eraser," or "reader" proteins of the m6A pathway.

Mandatory Visualizations

References

Predicted Protein Binding Partners for N6-Methyl-xylo-adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Methyl-xylo-adenosine is a synthetic adenosine analog with potential therapeutic applications. Due to its structural similarity to adenosine, it is predicted to interact with a range of proteins that natively bind adenosine. This technical guide provides an in-depth overview of the predicted protein binding partners for this compound, focusing on adenosine receptors and key enzymes involved in adenosine metabolism. This document summarizes available data on related compounds, details relevant experimental methodologies for validating these predicted interactions, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

This compound is classified as a nucleoside analog and a potential nucleoside antimetabolite[1][2]. While direct experimental evidence identifying the specific protein binding partners of this compound is not yet available in published literature, its structural analogy to the endogenous nucleoside adenosine provides a strong basis for predicting its molecular targets. Adenosine is a ubiquitous signaling molecule that exerts its effects through a family of specific receptors and is metabolized by a well-characterized set of enzymes[3][4]. Therefore, it is highly probable that this compound interacts with these same protein families. This guide outlines these predicted interactions to facilitate further research and drug development efforts.

Predicted Protein Binding Partners

Based on the established interactions of adenosine and its analogs, the primary predicted protein binding partners for this compound fall into two main categories: adenosine receptors and enzymes of adenosine metabolism.

Adenosine Receptors (P1 Receptors)

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the majority of the physiological effects of adenosine[2]. There are four subtypes: A1, A2A, A2B, and A3[2]. It is anticipated that this compound will act as a ligand for these receptors, potentially as an agonist or antagonist. The affinity of adenosine for these receptors is well-documented and provides a benchmark for what might be expected for its analogs.

Table 1: Affinity of Adenosine for Human Adenosine Receptor Subtypes

| Receptor Subtype | G-protein Coupling | Typical Adenosine Affinity (Ki) | Key Functions |

| A1 | Gi/o | ~10-100 nM | Cardiac muscle (decreased heart rate), neuronal inhibition.[2][5] |

| A2A | Gs | ~10-100 nM | Vasodilation, anti-inflammatory effects, neuronal modulation.[2][5] |

| A2B | Gs | >1 µM | Bronchoconstriction, inflammation.[5] |

| A3 | Gi/o | ~0.1-1 µM | Inflammation, immune responses, cardioprotection.[2] |

Enzymes of Adenosine Metabolism

The intracellular and extracellular concentrations of adenosine are tightly regulated by a series of enzymes. As a substrate analog, this compound may act as a substrate or inhibitor for these enzymes.

Table 2: Key Enzymes in Adenosine Metabolism

| Enzyme | Function | Predicted Interaction with this compound |

| Adenosine Kinase (ADK) | Phosphorylates adenosine to adenosine monophosphate (AMP).[3][4] | Potential substrate or inhibitor, which would alter cellular nucleotide pools. |

| Adenosine Deaminase (ADA) | Deaminates adenosine to inosine.[3][4] | Potential substrate or inhibitor, which would affect purine degradation pathways. |

| S-adenosylhomocysteine hydrolase (SAHH) | Catalyzes the reversible hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine.[4] | Potential inhibitor, which could impact methylation reactions. |

| 5'-Nucleotidases (e.g., CD73) | Dephosphorylate AMP to adenosine.[6] | Unlikely to be a direct binder, but its activity could be indirectly affected by changes in adenosine signaling. |

| Purine Nucleoside Phosphorylase (PNP) | Cleaves inosine (a downstream metabolite of adenosine) to hypoxanthine.[7] | Indirectly relevant, as inhibition of upstream enzymes would alter substrate availability for PNP. |

Predicted Signaling Pathways

The interaction of this compound with adenosine receptors is predicted to trigger intracellular signaling cascades. The diagram below illustrates a generalized signaling pathway for Gs and Gi/o-coupled adenosine receptors.

Caption: Predicted signaling cascade for this compound.

Experimental Protocols for Target Validation

Validating the predicted interactions between this compound and its potential protein partners is crucial. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

This method is used to determine the affinity of this compound for adenosine receptor subtypes.

-

Objective: To quantify the binding affinity (Ki) of this compound for A1, A2A, A2B, and A3 adenosine receptors.

-

Materials:

-

Cell membranes expressing a high density of a specific human adenosine receptor subtype.

-

A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]CCPA for A1, [3H]CGS-21680 for A2A).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and the varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assays

This protocol is designed to assess whether this compound inhibits the activity of key adenosine metabolizing enzymes like Adenosine Kinase or Adenosine Deaminase.

-

Objective: To determine the IC50 value of this compound for the enzymatic activity of ADK or ADA.

-

Materials:

-

Purified recombinant human ADK or ADA.

-

Substrate for the enzyme (adenosine).

-

A method to detect the product (e.g., for ADA, monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine; for ADK, a coupled enzymatic assay that measures ADP formation).

-

This compound.

-

Assay buffer specific to the enzyme's optimal activity.

-

-

Protocol:

-

Prepare a range of concentrations of this compound.

-

In a microplate, add the enzyme and the different concentrations of this compound.

-

Pre-incubate for a short period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate (adenosine).

-

Monitor the reaction progress over time using a plate reader (e.g., spectrophotometer or fluorometer).

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the concentration of this compound to determine the IC50.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a purified target protein.

-

Materials:

-

Purified target protein (e.g., Adenosine Kinase).

-

This compound.

-

ITC instrument.

-

Dialysis buffer.

-

-

Protocol:

-

Thoroughly dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.

-

Load the protein into the sample cell of the ITC instrument.

-

Load a concentrated solution of this compound into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

-

Experimental Workflow for Target Identification and Validation

The following diagram outlines a logical workflow for identifying and validating the protein binding partners of this compound.

Caption: Workflow for identifying and validating protein targets.

Conclusion

While direct experimental data for this compound is currently lacking, a robust predictive framework based on its structural similarity to adenosine can guide future research. The primary predicted binding partners are the four subtypes of adenosine receptors and key enzymes in adenosine metabolism, such as adenosine kinase and adenosine deaminase. The experimental protocols and workflow detailed in this guide provide a clear path for validating these predictions and elucidating the pharmacological profile of this compound. Such studies are essential for understanding its potential therapeutic uses and mechanism of action.

References

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 3. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of N6-Methyl-xylo-adenosine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

N6-Methyl-xylo-adenosine, a derivative of the naturally occurring nucleoside adenosine, presents a compelling subject for in silico investigation due to the therapeutic potential of nucleoside analogs as antiviral and anticancer agents.[1] This technical guide provides a comprehensive overview of the computational methodologies employed to model the interactions of this compound with potential biological targets. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust framework for its in silico analysis based on established protocols for similar adenosine analogs. The guide details procedures for molecular docking, molecular dynamics simulations, and virtual screening to predict binding affinities and interaction dynamics. Furthermore, it describes common experimental techniques for the validation of computational predictions and includes templates for the presentation of quantitative data. All workflows and conceptual diagrams are visualized using Graphviz to ensure clarity and reproducibility.

Introduction

Nucleoside analogs represent a cornerstone of modern pharmacology, with numerous approved drugs for the treatment of viral infections and cancer.[1] These molecules function by mimicking endogenous nucleosides, thereby interfering with essential cellular processes such as DNA and RNA synthesis.[1][2] this compound is an adenosine analog with potential applications as a smooth muscle vasodilator and in cancer inhibition.[3][4] The "xylo" configuration refers to an altered stereochemistry of the sugar moiety compared to the natural ribose, which can significantly impact its biological activity and metabolic stability. The N6-methylation further modifies its interaction profile.

In silico modeling offers a powerful and cost-effective approach to explore the potential biological targets of this compound and to elucidate the molecular basis of its interactions.[5] By simulating the binding of this molecule to various proteins, researchers can generate hypotheses about its mechanism of action, predict its efficacy, and guide further experimental studies. This guide provides a detailed walkthrough of a typical in silico modeling workflow for a nucleoside analog like this compound.

Potential Biological Targets

Based on the known pharmacology of adenosine analogs, several protein families are considered high-priority targets for the in silico investigation of this compound. These include:

-

Adenosine Receptors (ARs): As a G protein-coupled receptor (GPCR) family, ARs (subtypes A1, A2A, A2B, and A3) are key regulators in various physiological processes and are common targets for adenosine analogs.[6]

-

Viral Polymerases: Many nucleoside analogs act as chain terminators for viral RNA or DNA polymerases, making these enzymes critical targets in antiviral drug discovery.[2]

-

Kinases: Cellular kinases are responsible for phosphorylating nucleoside analogs to their active triphosphate form. Understanding the interaction with these enzymes is crucial for predicting bioactivity.

-

Methyltransferases: Given the N6-methyl modification, investigating interactions with enzymes involved in methyl group transfer could reveal novel mechanisms of action.

In Silico Modeling Workflow

A standard computational workflow for investigating the interactions of a small molecule like this compound with a protein target is depicted below.

Ligand and Target Preparation

3.1.1. Ligand Preparation Protocol:

-

Obtain 3D Structure: The 3D structure of this compound can be generated using molecular building software (e.g., Avogadro, ChemDraw) or downloaded from chemical databases if available (e.g., PubChem, ZINC).

-

Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy conformation.

-

Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-calculated charge set.

-

Tautomeric and Ionization States: Determine the most likely tautomeric and ionization state at physiological pH (7.4).

-

File Format Conversion: Convert the prepared ligand structure to a suitable format for docking software (e.g., .mol2, .pdbqt).

3.1.2. Target Preparation Protocol:

-

Retrieve Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand similar to adenosine.

-

Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Protonation: Add hydrogen atoms to the protein structure, considering the appropriate protonation states of ionizable residues at physiological pH.

-

Chain and Residue Correction: Check for and repair any missing side chains or loops in the protein structure.

-

Binding Site Definition: Define the binding site for docking calculations. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This method is instrumental in virtual screening and for generating initial binding poses for further analysis.

3.2.1. Molecular Docking Protocol:

-

Software Selection: Choose a suitable docking program (e.g., AutoDock Vina, Glide, GOLD).

-

Grid Box Generation: Define a grid box that encompasses the defined binding site of the target protein.

-

Docking Execution: Run the docking simulation, allowing the ligand to flexibly explore different conformations within the grid box.

-

Scoring and Ranking: The docking program will generate multiple binding poses, each with a corresponding docking score that estimates the binding affinity.

-

Pose Analysis: Visually inspect the top-ranked poses to assess the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the binding pose over time.[7][8]

3.3.1. MD Simulation Protocol:

-

System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand if they are not already available.

-

Minimization and Equilibration: Perform energy minimization of the entire system, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the behavior of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket, calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), and identify key interactions.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound against Potential Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Adenosine A1 Receptor | XXXX | - | - |

| Adenosine A2A Receptor | XXXX | - | - |

| Viral RNA Polymerase | XXXX | - | - |

| Hypothetical Kinase | XXXX | - | - |

(Note: Data is hypothetical and for illustrative purposes only)

Table 2: Binding Free Energy Calculations from MD Simulations

| Protein-Ligand Complex | MM/PBSA (kcal/mol) | MM/GBSA (kcal/mol) |

|---|---|---|

| A1R - this compound | - | - |

| A2AR - this compound | - | - |

| Polymerase - this compound | - | - |

(Note: Data is hypothetical and for illustrative purposes only)

Experimental Validation

Computational predictions should be validated through experimental assays to confirm the binding and functional activity of this compound.

Binding Assays

5.1.1. Radioligand Binding Assay Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-adenosine) and varying concentrations of the unlabeled competitor (this compound).

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture to separate bound from free radioligand.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the binding of the ligand to its target. For adenosine receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.

Conclusion

The in silico modeling of this compound interactions provides a powerful framework for understanding its potential pharmacological profile. By employing a combination of molecular docking and molecular dynamics simulations, researchers can generate robust hypotheses regarding its binding modes and affinities to various biological targets. While this guide presents a generalized workflow due to the limited specific data on this compound, the outlined methodologies are well-established for the study of nucleoside analogs. The integration of these computational approaches with experimental validation is crucial for accelerating the drug discovery and development process for this and other novel therapeutic agents.

References

- 1. In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

N6-Methyl-xylo-adenosine: A Potential Epitranscriptomic Modulator for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics, which encompasses the study of chemical modifications to RNA, has unveiled a new layer of gene regulation with profound implications for human health and disease. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant and dynamically regulated modification in the messenger RNA (mRNA) of most eukaryotes.[1][2] The reversible nature of m6A, governed by a delicate interplay of "writer," "eraser," and "reader" proteins, presents a wealth of opportunities for therapeutic intervention.[1][3] This technical guide explores the potential of N6-methyl-xylo-adenosine, an adenosine analog, as a novel modulator of the epitranscriptomic landscape. While direct evidence of its activity on m6A pathways is currently emerging, its structural similarity to adenosine, the substrate for m6A writers, suggests a compelling hypothesis for its potential as a competitive inhibitor or modulator. This document provides a comprehensive overview of the m6A regulatory machinery, detailed experimental protocols to investigate the epitranscriptomic effects of this compound, and a forward-looking perspective on its therapeutic potential.

The Epitranscriptomic Landscape: N6-Methyladenosine (m6A) Regulation

The m6A modification is a dynamic mark that influences multiple aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[4][5] This intricate regulation is orchestrated by three classes of proteins:

-

Writers (Methyltransferases): The m6A writer complex, primarily composed of the catalytic subunit METTL3 (Methyltransferase-like 3) and its partner METTL14, installs the methyl group onto adenosine residues within a specific consensus sequence on mRNA.[1]

-

Erasers (Demethylases): The m6A modification can be reversed by demethylases. The two known m6A erasers are FTO (Fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5), which oxidatively remove the methyl group from N6-methyladenosine.[2][4]

-

Readers (m6A-Binding Proteins): A diverse group of proteins, known as m6A readers, recognize and bind to m6A-modified RNA, thereby mediating the downstream functional consequences of the modification. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-characterized m6A readers.[1]

The balance between the activities of writers and erasers determines the overall m6A landscape within a cell, which can be altered in various disease states, including cancer, metabolic disorders, and viral infections, making these enzymes attractive targets for drug development.[3][6]

This compound: An Adenosine Analog of Interest

This compound is a synthetic adenosine analog characterized by the presence of a xylose sugar moiety instead of the typical ribose.[7][] Its chemical formula is C11H15N5O4 and it has a molecular weight of 281.27 g/mol .[7] While primarily investigated for its potential as a vasodilator and in cancer therapy, its structural resemblance to adenosine, the substrate for m6A methyltransferases, raises the intriguing possibility of its interaction with the epitranscriptomic machinery.[9][10] The modification at the sugar moiety, as seen in other xylo-adenosine analogs, has been shown to alter biological activity, suggesting that this compound could possess unique modulatory properties.[11][12]

Hypothetical Mechanism of Action as an Epitranscriptomic Modulator

Based on its structure, this compound could potentially modulate the m6A pathway through several mechanisms. Its adenosine-like purine base could allow it to compete with adenosine for the active site of the METTL3/14 writer complex. The altered sugar conformation might then prevent efficient methyl transfer, leading to a reduction in overall m6A levels. Alternatively, it could interact with the active sites of the FTO or ALKBH5 eraser enzymes, potentially inhibiting their demethylase activity and thereby increasing m6A levels.

Experimental Protocols for Investigating Epitranscriptomic Modulation

To elucidate the potential of this compound as an epitranscriptomic modulator, a systematic experimental approach is required. The following protocols outline key in vitro and cellular assays.

In Vitro Enzyme Activity Assays

These assays are crucial for determining the direct effect of this compound on the activity of m6A writer and eraser enzymes.

Table 1: In Vitro Enzyme Activity Assays

| Assay Name | Principle | Detection Method | Target Enzyme |

| METTL3/14 Chemiluminescent Assay | Measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. | Chemiluminescence | METTL3/14 |

| FTO/ALKBH5 Demethylase Assay | Utilizes a methylated RNA substrate; demethylation is detected by a specific antibody. | Colorimetric or Chemiluminescent | FTO, ALKBH5 |

| SAMDI Mass Spectrometry Assay | Directly measures the methylation of a short RNA substrate by mass spectrometry. | Mass Spectrometry | METTL3/14 |

Detailed Methodology: METTL3/14 Chemiluminescent Assay

-

Reagent Preparation: Prepare assay buffer, recombinant METTL3/METTL14 enzyme, S-adenosylmethionine (SAM), and the RNA substrate according to the manufacturer's instructions. Prepare a dilution series of this compound.

-

Enzyme Reaction: In a 96-well plate, combine the assay buffer, METTL3/14 enzyme, RNA substrate, and varying concentrations of this compound or a known inhibitor (positive control). Initiate the reaction by adding SAM. Incubate at the optimal temperature for the recommended time.

-

Detection: Stop the reaction and add the detection reagents, which typically involve an antibody that recognizes the methylated product or a coupled enzyme system to detect SAH.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition of METTL3/14 activity at each concentration of this compound and determine the IC50 value.

Cellular Assays for m6A Quantification

To determine if this compound affects m6A levels in a cellular context, the following assays can be employed.

Table 2: Cellular m6A Quantification Methods

| Assay Name | Principle | Detection Method |

| Global m6A Quantification (ELISA-based) | An anti-m6A antibody is used to capture and quantify total m6A in isolated RNA. | Colorimetric |

| LC-MS/MS Quantification of m6A | RNA is digested into single nucleosides, and the ratio of m6A to adenosine is precisely measured. | Liquid Chromatography-Tandem Mass Spectrometry |

| m6A-Seq (MeRIP-Seq) | m6A-containing RNA fragments are immunoprecipitated and then sequenced to map m6A sites across the transcriptome. | High-Throughput Sequencing |

Detailed Methodology: Global m6A Quantification (ELISA-based)

-

Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include vehicle-treated cells as a negative control.

-

RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol, ensuring high purity and integrity.

-

mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.

-

m6A ELISA: Follow the manufacturer's protocol for the m6A quantification kit. This typically involves binding the mRNA to the assay plate, incubating with an anti-m6A antibody, followed by a secondary antibody conjugated to a detection enzyme.

-

Signal Measurement: Add the substrate and measure the colorimetric signal using a microplate reader.

-

Data Analysis: Quantify the amount of m6A in each sample relative to a standard curve and normalize to the amount of input RNA. Compare the m6A levels in treated versus untreated cells.

Future Directions and Therapeutic Potential

Should this compound prove to be a modulator of m6A, it would open up new avenues for therapeutic development. A compound that can selectively inhibit m6A writers or erasers could be used to correct the aberrant m6A patterns observed in various diseases. For instance, given the role of m6A in cancer progression, an inhibitor of an oncogenic m6A writer could represent a novel anti-cancer agent.[13][14] Similarly, in viral diseases where m6A modification of viral RNA is crucial for replication, modulating the host's m6A machinery could be an effective antiviral strategy.[1] The immunomodulatory properties of adenosine analogs also suggest that this compound could have effects on the immune system, potentially through epitranscriptomic regulation of immune cell function.[15]

Further research will be necessary to validate the epitranscriptomic activity of this compound, determine its specificity and potency, and explore its therapeutic efficacy in preclinical models. The experimental framework provided in this guide offers a roadmap for these future investigations.

Conclusion

This compound stands as a promising yet unexplored candidate for epitranscriptomic modulation. Its structural analogy to adenosine provides a strong rationale for investigating its interaction with the m6A regulatory machinery. The detailed experimental protocols outlined herein offer a clear path to characterizing its potential as a modulator of RNA methylation. The insights gained from such studies could pave the way for the development of a new class of therapeutics that target the epitranscriptome for the treatment of a wide range of human diseases.

References

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]

- 4. N6-methyl-Adenosine modification in messenger and long non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N 6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Xyloadenosine analogue of (A2'p)2A inhibits replication of herpes simplex viruses 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Findings in N6‐Methyladenosine Modification and Significance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

Unveiling the Characteristics of N6-Methyl-xylo-adenosine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of N6-Methyl-xylo-adenosine, a crucial adenosine analog for research and development in pharmacology and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental protocols, and potential biological pathways.

This compound is a modified nucleoside, an analog of adenosine, that holds potential in various therapeutic areas. Adenosine analogs are known to act as vasodilators and have been investigated for their anti-cancer properties. Understanding the specific physicochemical characteristics of the xylo-configuration of N6-methyladenosine is critical for its application in drug design and biological studies.

Core Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. It is important to note that experimental data for this specific isomer is limited, and therefore, some data for the more common N6-methyladenosine (ribo-isomer) is included for comparative purposes and clearly noted.

| Property | Value | Source/Note |

| Molecular Formula | C₁₁H₁₅N₅O₄ | |

| Molecular Weight | 281.27 g/mol | |

| CAS Number | 65494-95-3 | |

| Appearance | Solid | |

| Predicted Boiling Point | 649.1 ± 65.0 °C | (Predicted) |

| Predicted Density | 1.85 ± 0.1 g/cm³ | (Predicted) |

| Solubility (N6-methyladenosine) | DMSO: 56 mg/mL (199.09 mM) Ethanol: 7 mg/mL (24.88 mM) Water: 5 mg/mL (17.77 mM) | (Data for ribo-isomer) |

Potential Signaling Pathway

While the specific signaling pathway of this compound has not been fully elucidated, studies on its ribo-isomer, N6-methyladenosine (m6A), have shown that it can act as a ligand for the human adenosine A3 receptor (A3R). This interaction with a G protein-coupled receptor (GPCR) suggests a potential mechanism of action. The binding of an agonist to the A3R can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in various physiological responses, including the modulation of inflammation and cell growth.

Experimental Protocols

General Synthesis and Purification of this compound

A generalized protocol for the synthesis of N6-substituted purine nucleosides can be adapted for this compound. The following workflow is based on established methods for similar compounds.

Methodology:

-

Reaction Setup: 9-β-D-Xylofuranosyl-6-chloropurine is dissolved in a suitable solvent such as ethanol.

-

Addition of Methylamine: An excess of methylamine (as a solution in a compatible solvent) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate solvent and washed to remove excess reagents.

-

Purification: The crude product is purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

-

Characterization: The final product's identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Methodology: LC-MS/MS for this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of nucleoside analogs like this compound in biological matrices.

Protocol Outline:

-

Sample Preparation:

-

For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with a small amount of an acid modifier like formic acid to improve peak shape.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for adenosine analogs.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound. For N6-methyladenosine, a common transition is m/z 282.1 -> 150.1. A similar transition would be expected for the xylo-isomer.

-

This technical guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the predicted properties and biological activities is encouraged to fully unlock the potential of this compound.

The Potential Role of N6-Methyl-xylo-adenosine in RNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA in higher eukaryotes, playing a crucial role in RNA metabolism and gene expression. The exploration of novel nucleoside analogs and their potential incorporation into RNA is a burgeoning field with implications for synthetic biology and therapeutics. This technical guide explores the hypothetical role of N6-Methyl-xylo-adenosine, a xylose-containing analog of N6-methyladenosine, in RNA modification. Due to the structural differences between ribose and xylose, the incorporation of this compound into RNA is predicted to be a rare and potentially disruptive event. This document provides a theoretical framework for its potential incorporation, the downstream consequences, and detailed experimental protocols to investigate these hypotheses.

Introduction to this compound and Xeno Nucleic Acids (XNAs)

This compound is a synthetic nucleoside analog characterized by a xylose sugar moiety instead of the naturally occurring ribose. This seemingly subtle change places it in the category of xeno nucleic acids (XNAs), which are nucleic acid analogs with altered sugar backbones.

Xylo-nucleic acid (XyloNA), a nucleic acid composed entirely of xylose-based nucleotides, has been shown to be an orthogonal system to both DNA and RNA. This means that XyloNA cannot form stable duplexes with natural nucleic acids, a critical property that suggests significant hurdles for the incorporation of xylose-analogs into RNA by cellular machinery.[1] The structural basis for this orthogonality lies in the different sugar pucker of xylose compared to ribose, which alters the geometry of the phosphodiester backbone and the presentation of the nucleobases for pairing.

Theoretical Framework: Incorporation of this compound into RNA

The central dogma of molecular biology dictates the precise synthesis of RNA from a DNA template by RNA polymerases. These enzymes exhibit high fidelity, not only in selecting the correct nucleobase but also the correct sugar. The 2'-hydroxyl group of the incoming ribonucleotide is a key recognition element for RNA polymerases, distinguishing them from deoxyribonucleotides.

It is hypothesized that this compound 5'-triphosphate (N6-Methyl-xylo-ATP) would be a very poor substrate for cellular RNA polymerases due to the altered stereochemistry of the xylose sugar. The axial orientation of the 3'-hydroxyl group in xylose, as opposed to the equatorial position in ribose, would likely lead to steric clashes within the active site of the polymerase, hindering catalysis.

Should incorporation occur, it would likely be a stochastic and inefficient process. The presence of a single this compound residue within an RNA molecule is predicted to have significant local and global effects on the RNA's structure and function. The altered backbone geometry could disrupt canonical base-pairing, leading to localized unfolding or alternative secondary structures.

Potential Signaling Pathways and Biological Consequences

While purely hypothetical, the incorporation of this compound could trigger novel cellular responses. If a cell were to incorporate this modified nucleoside into its RNA, it could be recognized by the cellular machinery as a form of damage or a foreign molecule, potentially activating stress response pathways.

Caption: Hypothetical pathway of this compound incorporation and its cellular consequences.

Experimental Protocols

To investigate the potential role of this compound in RNA modification, a series of in vitro and cellular experiments are proposed.

Synthesis of this compound 5'-Triphosphate

A critical prerequisite for these studies is the chemical synthesis of this compound 5'-triphosphate. A proposed synthetic route is outlined below:

Caption: Proposed workflow for the synthesis of this compound 5'-triphosphate.

Protocol:

-

Phosphorylation: this compound is phosphorylated at the 5' position using a suitable kinase or chemical phosphorylation agent to yield this compound 5'-monophosphate.

-

Activation: The 5'-monophosphate is then activated, for example, by conversion to a phosphorimidazolidate derivative.

-

Triphosphate Formation: The activated monophosphate is reacted with pyrophosphate to form the desired 5'-triphosphate.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

In Vitro Transcription Assay

This assay will determine if N6-Methyl-xylo-ATP can be incorporated into an RNA transcript by a model RNA polymerase, such as T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

ATP, GTP, CTP, UTP

-

N6-Methyl-xylo-ATP

-

Transcription buffer

-

RNase inhibitor

Protocol:

-

Set up parallel in vitro transcription reactions. One set will contain only the four standard NTPs (control), while the experimental set will have a portion of ATP replaced with N6-Methyl-xylo-ATP at varying concentrations.

-

Incubate the reactions at 37°C for 2 hours.

-

Treat the reactions with DNase I to remove the DNA template.

-

Purify the RNA transcripts.

-

Analyze the transcripts by gel electrophoresis to assess the efficiency of transcription.

-

Excise the RNA bands and subject them to LC-MS/MS analysis to confirm the incorporation of this compound.

Cellular Incorporation Studies

This experiment will investigate if this compound can be taken up by cells, converted to its triphosphate form, and incorporated into cellular RNA.

Materials:

-

Cultured cells (e.g., HEK293T)

-

This compound

-

Cell culture medium

-

RNA extraction kit

Protocol:

-

Culture cells in the presence of varying concentrations of this compound for 24-48 hours.

-

Harvest the cells and extract total RNA.

-

Digest the RNA to single nucleosides using a cocktail of nucleases and phosphatases.

-

Analyze the nucleoside mixture by LC-MS/MS to detect the presence of this compound.

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of modified nucleosides in RNA.

Caption: Workflow for the detection of this compound in RNA by LC-MS/MS.

Protocol:

-

RNA Digestion: Purified RNA is completely digested to its constituent nucleosides using a mixture of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

LC Separation: The resulting nucleoside mixture is separated by reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

-

MS Detection: The separated nucleosides are introduced into a mass spectrometer. The precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound will be monitored.

-

Tandem MS (MS/MS): The precursor ion is fragmented, and the resulting product ions are detected. The characteristic fragmentation pattern will confirm the identity of this compound. The primary fragment is expected to be the protonated N6-methyladenine base.

Quantitative Data Summary

As the role of this compound in RNA is hypothetical, no quantitative data currently exists. The following tables are templates for organizing data that would be generated from the proposed experiments.

Table 1: In Vitro Transcription Yield with N6-Methyl-xylo-ATP

| [ATP] (mM) | [N6-Methyl-xylo-ATP] (mM) | RNA Yield (µg) | Relative Yield (%) |

| 1.0 | 0.0 | 100 | |

| 0.9 | 0.1 | ||

| 0.5 | 0.5 | ||

| 0.1 | 0.9 | ||

| 0.0 | 1.0 |

Table 2: Cellular Incorporation of this compound

| [this compound] in media (µM) | This compound in RNA (pmol/µg) |

| 0 | |

| 1 | |

| 10 | |

| 100 |

Conclusion and Future Directions

The study of this compound and its potential for RNA modification represents a frontier in epitranscriptomics and synthetic biology. While its natural occurrence is highly improbable, understanding its behavior as a substrate for RNA polymerases and its effects on RNA structure and function could provide valuable insights into the stringency of substrate selection by these enzymes. Furthermore, the development of RNA molecules containing this compound could lead to novel therapeutic agents with unique properties. The experimental framework provided in this guide offers a roadmap for researchers to begin exploring this exciting and uncharted territory. Future work should focus on the successful synthesis of N6-Methyl-xylo-ATP, detailed kinetic studies with various RNA polymerases, and high-resolution structural studies of RNA containing this modification.

References

Methodological & Application

Synthesis of N6-Methyl-xylo-adenosine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the laboratory synthesis of N6-Methyl-xylo-adenosine, an important adenosine analog for research in drug development and chemical biology. The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of this compound.

Introduction

This compound is a modified nucleoside, an analog of adenosine, that holds potential for investigation in various biological processes. Its structural similarity to naturally occurring nucleosides makes it a valuable tool for probing enzymatic pathways and as a potential therapeutic agent. This protocol is based on established methodologies for the N-methylation of adenosine analogs.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 9-β-D-xylofuranosyladenine | ≥98% | Sigma-Aldrich |

| Dimethyl sulfate (DMS) | ≥99% | Acros Organics |

| Sodium hydroxide (NaOH) | ACS grade | Fisher Scientific |

| Dowex 1-X8 resin (OH- form) | 200-400 mesh | Bio-Rad Laboratories |

| Ammonium bicarbonate (NH4HCO3) | ≥99% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | J.T. Baker |

| Dichloromethane (DCM) | Anhydrous | EMD Millipore |

| Hydrochloric acid (HCl) | ACS grade | VWR |

| Deionized water | Millipore |

Experimental Protocol

This protocol is adapted from the method described by Darzynkiewicz et al. (1977) for the methylation of xylofuranosyladenine.[1]

3.1. N6-Methylation Reaction

-

Dissolve 1.0 g of 9-β-D-xylofuranosyladenine in 50 mL of a 0.5 M aqueous solution of sodium hydroxide in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1.5 equivalents of dimethyl sulfate dropwise to the stirring solution over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).

3.2. Work-up and Purification

-

Neutralize the reaction mixture by the cautious addition of 1 M hydrochloric acid until a pH of ~7 is reached.

-

Concentrate the solution under reduced pressure to a volume of approximately 10 mL.

-

Prepare a column with Dowex 1-X8 (OH- form) resin (2.5 x 30 cm).

-

Load the concentrated reaction mixture onto the column.

-

Elute the column with a linear gradient of 0 to 0.5 M ammonium bicarbonate solution.

-

Collect fractions and monitor by UV-Vis spectrophotometry at 260 nm.

-

Pool the fractions containing the desired this compound product.

-

Lyophilize the pooled fractions to remove the ammonium bicarbonate and obtain the pure product as a white solid.

3.3. Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods:

-

¹H NMR Spectroscopy: To confirm the structure and the position of the methyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data

The following table summarizes typical data obtained from the synthesis of this compound, although yields can vary depending on reaction conditions and purification efficiency.

| Parameter | Value |

| Starting Material | 9-β-D-xylofuranosyladenine |

| Product | This compound |

| Molecular Formula | C₁₁H₁₅N₅O₄ |

| Molecular Weight | 281.27 g/mol |

| Typical Yield | 15-25% |

| Purity (by HPLC) | >95% |

| Appearance | White solid |

Diagrams

5.1. Experimental Workflow

Caption: Synthetic workflow for this compound.

5.2. General Adenosine N6-Methylation Signaling Pathway

Caption: Regulation of N6-adenosine methylation in RNA.

References

N6-Methyl-xylo-adenosine: Application Notes and Protocols for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-Methyl-xylo-adenosine is a synthetic adenosine analog characterized by the presence of a methyl group at the N6 position of the adenine base and a xylose sugar moiety in place of the typical ribose. As a nucleoside analog, it is classified as a nucleoside antimetabolite. While research on this compound is not as extensive as its ribose-containing counterpart, N6-methyladenosine (m6A), its structural modifications suggest potential applications in cancer research and virology due to its ability to interfere with nucleic acid synthesis and metabolism.

These application notes provide a general framework for the utilization of this compound in cell culture experiments. The provided protocols are foundational and may require optimization based on the specific cell type and experimental objectives.

Mechanism of Action

The precise mechanism of action for this compound is not well-documented in publicly available literature. However, based on its structure as a nucleoside analog, its biological effects are likely mediated through one or more of the following pathways:

-

Incorporation into Nucleic Acids: Following cellular uptake, this compound may be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog could then be incorporated into growing DNA or RNA chains by polymerases. The presence of the xylose sugar, with its altered stereochemistry compared to ribose or deoxyribose, would likely lead to chain termination or disrupt the normal structure and function of the nucleic acid.

-

Enzyme Inhibition: this compound or its phosphorylated derivatives may act as inhibitors of enzymes involved in nucleoside metabolism, such as adenosine kinases or polymerases. Competitive inhibition of these enzymes could disrupt the cellular pool of nucleotides, leading to cytotoxic or antiviral effects.

A proposed general mechanism of action is depicted below:

Caption: Proposed mechanism of this compound.

Applications in Cell Culture

Given its classification as a nucleoside antimetabolite, potential applications of this compound in cell culture experiments include:

-

Cancer Cell Viability and Proliferation Assays: To investigate its cytotoxic and cytostatic effects on various cancer cell lines.

-

Antiviral Screening: To assess its efficacy in inhibiting the replication of various viruses in appropriate host cell models.

-

Mechanistic Studies: To elucidate its specific molecular targets and signaling pathways involved in its biological activity.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

Caption: Workflow for a cell viability (MTT) assay.

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

Quantitative data from experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HeLa | Cervical Cancer | 48 | Data not available |

| A549 | Lung Cancer | 48 | Data not available |

| MCF-7 | Breast Cancer | 48 | Data not available |

| Jurkat | T-cell Leukemia | 48 | Data not available |

Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.

Concluding Remarks

The provided application notes and protocols serve as a starting point for investigating the biological effects of this compound in cell culture. Due to the limited specific information available for this compound, it is crucial for researchers to perform preliminary dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell models and research questions. Careful documentation of all experimental parameters and results is essential for advancing the understanding of this novel adenosine analog.

Application Notes and Protocols: N6-Methyl-xylo-adenosine as a Tool for Investigating Adenosine Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N6-Methyl-xylo-adenosine, a synthetic analog of adenosine, to explore the signaling pathways of adenosine receptors. Due to the limited availability of specific pharmacological data for this compound, this document outlines the established experimental framework for characterizing novel adenosine receptor ligands. The provided protocols and data tables serve as a template for researchers to generate and organize data for this and other adenosine analogs.

Introduction to Adenosine Receptor Signaling

Adenosine is a ubiquitous purine nucleoside that modulates a wide range of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are crucial targets in the development of therapeutics for cardiovascular, inflammatory, neurodegenerative, and oncological diseases. The signaling cascades initiated by adenosine receptor activation are primarily mediated by the modulation of adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A1 and A3 Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels and phospholipase C.

-

A2A and A2B Receptors: Primarily couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels. The A2B receptor can also couple to Gαq to stimulate phospholipase C.

The unique structural modification of this compound, specifically the presence of a xylofuranosyl sugar moiety instead of the typical ribofuranosyl, presents an opportunity to investigate novel structure-activity relationships and potentially develop receptor subtype-selective ligands.

Quantitative Data Summary

The following tables are presented as templates for organizing experimental data obtained from the characterization of this compound. The values provided for the reference compounds are derived from publicly available data, while the entries for this compound are placeholders to be populated with experimental results.

Table 1: Radioligand Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptor Subtypes

| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

| NECA (non-selective agonist) | 15 | 20 | 1,400 | 25 |